(E/Z)-AKT inhibitor IV
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Overview
Description
(E/Z)-AKT inhibitor IV is a chemical compound known for its ability to inhibit the activity of the protein kinase B (AKT) pathway. This pathway plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The inhibition of AKT has significant implications in cancer treatment, as the pathway is often dysregulated in various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-AKT inhibitor IV typically involves a series of organic reactions. One common method includes the Heck reaction, where commercially available reagents such as 4-iodo- or 4-bromo-2,6-dimethyl-benzeneamine react with acrylamide to form the desired product as a mixture of E/Z isomers . The reaction conditions often involve the use of palladium catalysts and bases under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-AKT inhibitor IV undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the compound.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E/Z)-AKT inhibitor IV has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the AKT pathway and its role in various chemical processes.
Biology: Helps in understanding the cellular mechanisms regulated by AKT, including cell growth and survival.
Medicine: Investigated for its potential in cancer therapy, as inhibiting the AKT pathway can reduce tumor growth and proliferation.
Industry: Utilized in the development of new therapeutic agents targeting the AKT pathway.
Mechanism of Action
(E/Z)-AKT inhibitor IV exerts its effects by binding to the active site of the AKT enzyme, thereby preventing its activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. The molecular targets include various proteins involved in the AKT pathway, such as phosphoinositide-dependent kinase-1 (PDK1) and mammalian target of rapamycin (mTOR).
Comparison with Similar Compounds
Similar Compounds
GSK126: An inhibitor of enhancer of zeste homolog-2 (EZH2), which also plays a role in cancer treatment.
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
Uniqueness
(E/Z)-AKT inhibitor IV is unique in its specific targeting of the AKT pathway, which is distinct from the targets of other inhibitors like GSK126 and Tazemetostat. This specificity makes it a valuable tool in studying and potentially treating cancers where the AKT pathway is dysregulated.
Properties
IUPAC Name |
N-[2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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